Methyl 4-hydroxybut-2-ynoate

Overview

Description

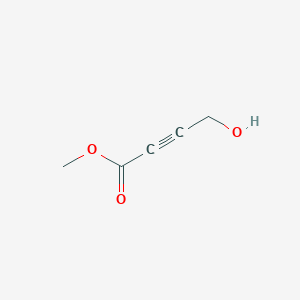

“Methyl 4-hydroxybut-2-ynoate” is a chemical compound with the CAS Number: 31555-05-2 . It has a molecular weight of 114.1 and a linear formula of C5H6O3 . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid .

Molecular Structure Analysis

The molecular structure of “Methyl 4-hydroxybut-2-ynoate” consists of 13 bonds in total. There are 7 non-H bonds, 2 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis

“Methyl 4-hydroxybut-2-ynoate” has a flash point of 95.7°C and a boiling point of 219.9°C at 760 mmHg . It is stored sealed in dry conditions at 2-8°C .Scientific Research Applications

Methods of Application

The compound is often used as a starting material or intermediate. For example, it can undergo halide exchange reactions to form other valuable organic compounds, which are then used for further chemical transformations .

Results and Outcomes

Methods of Application: It is introduced into biological systems to trace metabolic pathways or to act as an inhibitor or activator in enzymatic assays, depending on its structure and the presence of functional groups .

Results and Outcomes: The outcomes often include new insights into enzyme mechanisms or metabolic pathways, contributing to our understanding of biological processes at the molecular level .

Methods of Application

It serves as a precursor in the synthesis of pharmacologically active molecules. Its modifications lead to new compounds that are tested for therapeutic effects .

Results and Outcomes: Some derivatives have shown promising results in preclinical studies, exhibiting anti-inflammatory properties and potential for development into new medications .

Methods of Application

It is polymerized or copolymerized with other monomers to form novel materials. The presence of the hydroxyl and alkyne groups allows for various cross-linking opportunities .

Results and Outcomes: The resulting materials often display unique physical properties, making them suitable for specialized applications in industries such as aerospace or electronics .

Methods of Application: The compound undergoes specific reactions to form isoprene nitrates, which are then analyzed to understand their role in atmospheric processes .

Results and Outcomes: Studies have provided valuable data on the lifetimes and reactivity of isoprene nitrates, contributing to models that predict their impact on climate and air quality .

Methods of Application: The compound is used as a substrate in enzymatic reactions to determine the activity and specificity of enzymes like oxidases or hydroxylases .

Results and Outcomes: The research has led to a better understanding of enzyme behavior, which is crucial for the development of enzyme-based assays or biocatalysis applications .

Methods of Application: It is often used in calibration curves for quantitative analysis and as a comparison standard for retention times in chromatographic analysis .

Results and Outcomes: The compound helps in achieving accurate and reproducible results in the analysis of organic compounds, aiding in research and quality control in various industries .

Methods of Application: It is applied in small concentrations to plants in controlled experiments to observe its effects on growth and pest resistance .

Results and Outcomes: Preliminary results suggest that derivatives of “Methyl 4-hydroxybut-2-ynoate” can influence plant growth and may serve as a basis for new agricultural chemicals .

Methods of Application: The compound undergoes various chemical reactions to produce esters that mimic natural flavors and fragrances .

Results and Outcomes: The synthesized esters are tested for their sensory properties and could be used in food products to enhance flavor profiles .

Methods of Application: It is incorporated into cosmetic formulations and undergoes further chemical reactions to produce desired active ingredients .

Results and Outcomes: The resulting compounds contribute to the efficacy of cosmetic products, improving skin hydration and protecting against oxidative stress .

Methods of Application: It is used to build molecular structures at the nanoscale, which can encapsulate drugs or act as sensors due to their reactive functional groups .

Results and Outcomes: These nanomaterials show promise in targeted drug delivery systems and sensitive detection methods for various biomolecules .

Methods of Application: The compound’s electroactive properties are harnessed in experimental battery designs, aiming to create more sustainable energy storage solutions .

Results and Outcomes: Early-stage research indicates that batteries incorporating this compound could have improved charge capacity and stability .

Methods of Application: The compound is used in combination with photocatalysts like titanium dioxide to harness solar energy for chemical reactions .

Results and Outcomes: Research has shown that it can participate in photochemical reactions leading to the production of valuable chemicals, contributing to green chemistry initiatives .

Methods of Application: It is modified to enhance its paramagnetic properties, making it suitable for use as a contrast agent .

Results and Outcomes: The derivatives of “Methyl 4-hydroxybut-2-ynoate” have been shown to improve the clarity and contrast of medical imaging, aiding in more accurate diagnoses .

Methods of Application: It serves as a building block for synthetic pathways that are engineered into living organisms .

Results and Outcomes: The application has led to the creation of novel biological systems with potential uses in biotechnology and medicine .

Methods of Application: The compound is used in the preparation of quantum dots by providing a carbon source for the nanoparticle growth .

Results and Outcomes: Quantum dots synthesized using this compound have shown enhanced performance in devices like LEDs and solar cells .

Methods of Application: “Methyl 4-hydroxybut-2-ynoate” acts as a substrate in these reactions, where electrophiles add to the alkyne moiety .

Results and Outcomes: The studies provide insights into the kinetics and thermodynamics of addition reactions, which are essential for designing synthetic routes .

Methods of Application: Derivatives are tested against various bacterial and fungal strains to assess their efficacy .

Results and Outcomes: Some derivatives have shown promising results, indicating potential for use in combating antibiotic-resistant strains of bacteria .

Safety And Hazards

“Methyl 4-hydroxybut-2-ynoate” is classified under GHS07 and has a signal word of “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

methyl 4-hydroxybut-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-8-5(7)3-2-4-6/h6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPLUFBJMSFMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00315166 | |

| Record name | methyl 4-hydroxybut-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00315166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxybut-2-ynoate | |

CAS RN |

31555-05-2 | |

| Record name | 2-Butynoic acid, 4-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31555-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 292683 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031555052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31555-05-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-hydroxybut-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00315166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.